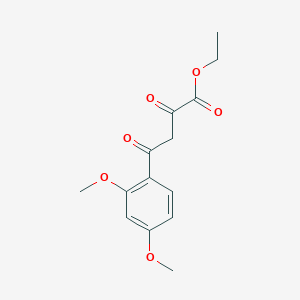

4-(2,4-Dimethoxy-phenyl)-2,4-dioxo-butyric acid ethyl ester

CAS No.: 80081-75-0

Cat. No.: VC11682451

Molecular Formula: C14H16O6

Molecular Weight: 280.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80081-75-0 |

|---|---|

| Molecular Formula | C14H16O6 |

| Molecular Weight | 280.27 g/mol |

| IUPAC Name | ethyl 4-(2,4-dimethoxyphenyl)-2,4-dioxobutanoate |

| Standard InChI | InChI=1S/C14H16O6/c1-4-20-14(17)12(16)8-11(15)10-6-5-9(18-2)7-13(10)19-3/h5-7H,4,8H2,1-3H3 |

| Standard InChI Key | BEWULQFJCCQQIU-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)OC)OC |

| Canonical SMILES | CCOC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)OC)OC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure combines a 2,4-dimethoxyphenyl group with a 2,4-dioxobutanoate ethyl ester moiety. The phenyl ring’s methoxy substitutions at positions 2 and 4 introduce electron-donating effects, influencing reactivity in electrophilic aromatic substitution and coordination chemistry. The butyric acid ethyl ester chain contains two ketone groups at the 2- and 4-positions, conferring polarity and enabling nucleophilic attacks at the carbonyl carbons. The ethyl ester group enhances solubility in organic solvents, facilitating its use in synthetic protocols .

Key Structural Data

Synthesis and Optimization Strategies

Critical Reaction Parameters

-

Solvent System: MTBE with controlled thinner ratios ensures reagent solubility while suppressing byproduct formation .

-

Temperature: Grignard reactions proceed at 30–60°C, balancing activation energy and thermal stability .

-

Molar Ratios: A 1:5 molar ratio of MTBE to β-bromophenylethane optimizes magnesium utilization .

Esterification and Functionalization

Physicochemical Properties

Solubility and Stability

The compound’s ethyl ester group enhances lipophilicity, rendering it soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water. The methoxy groups contribute to steric hindrance, potentially stabilizing the molecule against hydrolysis under ambient conditions .

Spectroscopic Signatures

-

IR Spectroscopy: Strong absorptions at ~1740 cm (ester C=O) and ~1680 cm (ketone C=O).

-

NMR: NMR would show signals for methoxy protons (~δ 3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and ethyl group protons (δ 1.2–4.2 ppm).

Applications in Pharmaceutical Synthesis

Intermediate for ACE Inhibitors

Dioxobutanoate esters are pivotal in synthesizing angiotensin-converting enzyme (ACE) inhibitors like lisinopril and benazepril . The ketone groups in 4-(2,4-dimethoxy-phenyl)-2,4-dioxo-butyric acid ethyl ester can undergo reductive amination or condensation reactions to form heterocyclic moieties essential for ACE inhibition .

Building Block for Heterocycles

The compound’s α,β-diketone structure enables cyclocondensation with hydrazines or ureas to yield pyrazoles and pyrimidines, respectively—scaffolds prevalent in antiviral and anticancer agents.

Related Compounds and Structural Analogues

Structural variations influence electronic properties and bioactivity. For example, para-methoxy analogues exhibit altered metabolic stability compared to ortho/meta-substituted derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume